D-Glucose-1,6-diphosphate potassium salt
Description
Discovery and Historical Significance
D-Glucose-1,6-diphosphate potassium salt, a derivative of glucose-1,6-bisphosphate (Glc-1,6-BP), was first identified in the context of carbohydrate metabolism during the mid-20th century. The discovery of Glc-1,6-BP itself is attributed to the pioneering work of Luis Federico Leloir and colleagues, who observed its role as a coenzyme in yeast phosphoglucomutase activity. Initially recognized as a transient intermediate in glycogen metabolism, its broader regulatory functions in glycolysis and gluconeogenesis were later elucidated. The potassium salt form, which enhances solubility and stability, emerged as a focus of biochemical studies in the 1980s, particularly in enzymatic assays and structural analyses.
Recent advances have expanded our understanding of its biosynthesis. The identification of Slr1334 in Synechocystis sp. PCC 6803—a cyanobacterial enzyme capable of synthesizing Glc-1,6-BP from fructose-1,6-bisphosphate (Frc-1,6-BP) and glucose-1-phosphate—highlighted its evolutionary conservation across domains. This finding resolved long-standing questions about its origin in prokaryotes, previously unknown despite its critical role in phosphoglucomutase (PGM) activation.
Nomenclature and Terminological Variations
This compound is known by multiple systematic and common names, reflecting its chemical structure and biological roles. Below is a summary of its nomenclature:
Structure
2D Structure
Properties
Molecular Formula |
C6H10K4O12P2 |
|---|---|
Molecular Weight |
492.48 g/mol |
IUPAC Name |
tetrapotassium;[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6?;;;;/m1..../s1 |
InChI Key |
OVRXVCAVDXBPQT-GYFKKTTESA-J |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research Applications
1. Role in Metabolism
D-Glucose-1,6-diphosphate potassium salt is primarily involved in carbohydrate metabolism. It acts as an allosteric effector for enzymes such as phosphofructokinase, which is a key regulatory enzyme in glycolysis. By enhancing the activity of this enzyme, this compound influences the balance between glycolysis and gluconeogenesis based on cellular energy demands. This regulatory capability is vital for maintaining energy homeostasis within cells.
2. Enzyme Interaction Studies
Research has demonstrated that this compound interacts with various enzymes involved in carbohydrate metabolism. These studies focus on its effects on enzyme kinetics and allosteric regulation. For instance, it has been shown to modulate the activity of phosphoglucomutases, which are crucial for the interconversion of glucose and its derivatives . Such interactions are essential for understanding metabolic pathways and their regulation.
3. Structural Characterization
The compound can be utilized in the identification and characterization of specific enzymes like α-phosphoglucomutase and β-phosphoglucomutase. Its structural properties allow researchers to differentiate between these enzymes based on their interactions with this compound . This application is particularly relevant in enzymology and metabolic engineering.
Industrial Applications
1. Biotechnology
In biotechnology, this compound serves as a substrate or co-factor in various enzymatic reactions. Its role in enhancing enzyme activity makes it valuable for industrial processes that rely on enzymatic conversions of carbohydrates. This application can lead to increased yields in bioprocesses involving fermentation or enzymatic synthesis.
2. Pharmaceutical Development
The compound's ability to regulate metabolic pathways has implications for pharmaceutical research, particularly in developing drugs targeting metabolic disorders. By understanding how this compound influences enzyme activity, researchers can design inhibitors or activators that modulate these pathways for therapeutic purposes .
Comparison with Similar Compounds
D-Fructose-1,6-diphosphate (F1,6BP)
Key Differences:
Functional Insights:
- F1,6BP is essential in glycolysis, where aldolase cleaves it into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP) . In contrast, D-Glucose-1,6-diphosphate regulates hexose phosphate interconversions .
- F1,6BP-derived HDMF production in Zygosaccharomyces rouxii requires exogenous F1,6BP and NAD(P)H, with pH and salt stress influencing yield . This pathway is absent in glucose-1,6-diphosphate .
D-Glucose-6-phosphate (G6P)
Key Differences:
Functional Insights:
Other Diphosphorylated Sugars
Examples include α-D-Mannose-1,6-diphosphate and α-D-Ribose-1,5-diphosphate :
- Structural Variations: Mannose-1,6-diphosphate has a C2 epimeric configuration compared to glucose. Ribose-1,5-diphosphate features a pentose backbone with 1,5-diphosphate groups.
- Functional Roles :
Structural and Functional Determinants
- Phosphate Position : The 1,6-diphosphate configuration in glucose derivatives enables mutase cofactor activity, while fructose-1,6-diphosphate’s 1,2-enediol structure is critical for aldolase cleavage .
- Sugar Backbone : Glucose vs. fructose dictates metabolic pathway integration—glucose derivatives participate in glycogen metabolism, whereas fructose derivatives are glycolytic .
- Salt Forms : Potassium salts enhance solubility for in vitro assays, while sodium or zinc salts (e.g., zinc fructose-1,6-diphosphate) are explored for therapeutic applications, such as improving zinc bioavailability .
Preparation Methods
Summary Table of Preparation Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
